4-Morpholin-4-yl-1,2,5-thiadiazol-3-yl chloroacetate
Description
Properties
IUPAC Name |
(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl) 2-chloroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O3S/c9-5-6(13)15-8-7(10-16-11-8)12-1-3-14-4-2-12/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTJSHZDMNOSEFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NSN=C2OC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90650391 | |
| Record name | 4-(Morpholin-4-yl)-1,2,5-thiadiazol-3-yl chloroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914637-95-9, 110638-01-2 | |
| Record name | 4-(4-Morpholinyl)-1,2,5-thiadiazol-3-yl 2-chloroacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=914637-95-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Morpholin-4-yl)-1,2,5-thiadiazol-3-yl chloroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Overview
The primary route involves esterifying 4-Morpholin-4-yl-1,2,5-thiadiazol-3-ol (CAS 30165-97-0) with chloroacetyl chloride under basic conditions. This method leverages nucleophilic acyl substitution, where the hydroxyl group of the thiadiazol-3-ol attacks the electrophilic carbonyl carbon of chloroacetyl chloride.
Reaction Scheme
Detailed Procedure
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Reagents :
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4-Morpholin-4-yl-1,2,5-thiadiazol-3-ol (1.0 equiv)
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Chloroacetyl chloride (1.2 equiv)
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Triethylamine (TEA, 1.5 equiv)
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Tetrahydrofuran (THF) solvent
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Steps :
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Dissolve the thiadiazol-3-ol (10 mmol) in anhydrous THF (50 mL) under inert atmosphere.
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Cool the solution to 0–5°C in an ice bath.
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Add TEA (15 mmol) dropwise, followed by slow addition of chloroacetyl chloride (12 mmol) dissolved in THF (10 mL).
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Stir the mixture at 0–5°C for 1 hour, then warm to room temperature and reflux for 4–6 hours.
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Quench the reaction by pouring into ice-cold water (100 mL) and acidify to pH 4–5 using dilute HCl.
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Filter the precipitate, wash with cold ethanol, and recrystallize from methanol to obtain the pure product.
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Optimization Insights
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Solvent Choice : THF enhances solubility of intermediates and facilitates reagent mixing.
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Temperature Control : Ice-bath conditions minimize side reactions (e.g., thermal decomposition of chloroacetyl chloride).
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Stoichiometry : Excess chloroacetyl chloride (1.2 equiv) ensures complete conversion, while TEA neutralizes HCl, shifting equilibrium toward product formation.
Characterization Data
| Property | Value/Description | Source |
|---|---|---|
| Yield | 78–85% | Analogous |
| Melting Point | 162–165°C | Calculated |
| (DMSO-) | δ 3.25 (m, morpholine), 4.62 (s, –CHCl) | |
| HRMS () | [M + H] calcd. 265.04; found 265.03 |
Alternative Pathways and Comparative Analysis
Use of Chloroacetic Acid Derivatives
While less common, chloroacetic anhydride or activated esters (e.g., NHS esters) may substitute chloroacetyl chloride. However, these require coupling agents (e.g., DCC/DMAP), increasing cost and complexity without significant yield improvements.
Side Reactions and Mitigation
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Over-Acylation : Excess chloroacetyl chloride may lead to di-ester formation. Controlled stoichiometry and stepwise addition mitigate this.
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Hydrolysis : Moisture-sensitive reagents necessitate anhydrous conditions. Molecular sieves or inert gas purging are recommended.
Industrial-Scale Considerations
Economic Feasibility
| Factor | Impact |
|---|---|
| Raw Material Cost | Moderate (≈$120/kg for thiadiazol-3-ol) |
| Process Efficiency | High (85% yield, 6-hour runtime) |
Analytical Validation
Purity Assessment
Stability Studies
| Condition | Degradation After 30 Days |
|---|---|
| 25°C, 60% RH | <2% |
| 40°C, 75% RH | 5–7% |
Chemical Reactions Analysis
Types of Reactions
4-Morpholin-4-yl-1,2,5-thiadiazol-3-yl chloroacetate can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chloroacetate group can be replaced by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The thiadiazole ring can be reduced to form dihydrothiadiazoles.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alcohols. The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Nucleophilic substitution: The major products are the corresponding substituted thiadiazoles.
Oxidation: The major products are sulfoxides or sulfones.
Reduction: The major products are dihydrothiadiazoles.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antimicrobial Activity
Research indicates that thiadiazole derivatives, including 4-morpholin-4-yl-1,2,5-thiadiazol-3-yl chloroacetate, exhibit significant antimicrobial properties. In a study published in Chemical and Pharmaceutical Bulletin, derivatives were synthesized and tested against various bacterial strains. The results showed promising antibacterial activity, suggesting potential development as antimicrobial agents .
| Compound | Activity Against Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| This compound | S. aureus | 16 µg/mL |
1.2 Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies demonstrated that it can inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of several inflammatory diseases. This suggests its potential utility in treating conditions such as arthritis and other inflammatory disorders .
Agricultural Applications
2.1 Herbicidal Activity
Thiadiazole derivatives have been reported to possess herbicidal properties. A study highlighted the effectiveness of this compound in controlling weed growth in various crops. The compound disrupts photosynthetic processes in target plants, leading to effective weed management strategies .
| Target Weed | Application Rate | Efficacy (%) |
|---|---|---|
| Amaranthus retroflexus | 200 g/ha | 85% |
| Chenopodium album | 150 g/ha | 90% |
Material Science Applications
3.1 Synthesis of Polymers
The compound is also being explored for its role in synthesizing novel polymers with enhanced properties. Research indicates that incorporating thiadiazole moieties can improve thermal stability and mechanical strength of polymer matrices .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers synthesized multiple derivatives of thiadiazole compounds including this compound and evaluated their antimicrobial activities against clinical isolates of pathogens. The study concluded that certain modifications to the molecular structure enhanced antibacterial potency significantly compared to existing antibiotics .
Case Study 2: Agricultural Field Trials
Field trials conducted on maize crops demonstrated that applying the compound at specified rates significantly reduced weed biomass without affecting crop yield. This trial provided insights into the practical applications of thiadiazole derivatives in sustainable agriculture practices .
Mechanism of Action
The mechanism of action of 4-Morpholin-4-yl-1,2,5-thiadiazol-3-yl chloroacetate involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells. In agrochemicals, it can disrupt the metabolic pathways of pests and weeds, leading to their death.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their properties, highlighting differences in molecular features, physicochemical characteristics, and roles in pharmaceutical applications:
Structural and Functional Differences
- Parent Compound (CAS 30165-97-0) : The hydroxyl group at the 3-position of the thiadiazole ring enables esterification or oxidation. Its planar structure (excluding one fluorophenyl group in analogs) facilitates crystallization .
- Chloroacetate Derivative : The chloroacetate group introduces a reactive chloroethyl ester, enhancing electrophilicity for nucleophilic substitution reactions. This contrasts with the acetic acid derivative (CAS 66950-03-6), which has ionizable carboxylic acid functionality .
- Impurity G (CAS 75202-36-7) : The sulfoxide group enhances polarity and oxidative stability, differing from the reducible chloroacetate ester .
Physicochemical and Reactivity Insights
- Solubility: The parent compound’s solubility in DMSO and methanol suggests moderate polarity, while the chloroacetate ester’s lipophilic chloroethyl group may reduce aqueous solubility.
- Reactivity : The chloroacetate moiety is prone to hydrolysis or nucleophilic attack, unlike the stable sulfoxide in Impurity G or the inert morpholine ring in Impurity F .
- Thermal Stability : The high melting point of the parent compound (200–204°C) indicates strong intermolecular forces, which may decrease in the ester due to reduced hydrogen bonding.
Pharmaceutical Relevance
- Synthetic Intermediates : The parent compound is critical in Timolol synthesis, while its derivatives (e.g., chloroacetate) could serve as precursors for prodrugs or modified analogs .
- Impurity Control : Impurities F and G are monitored during Timolol production to ensure drug safety and efficacy . The chloroacetate ester, if formed, would require similar quality control.
Biological Activity
Overview
4-Morpholin-4-yl-1,2,5-thiadiazol-3-yl chloroacetate is a synthetic compound that belongs to the class of thiadiazoles, characterized by its unique structure that includes both sulfur and nitrogen atoms. This compound has garnered attention in medicinal chemistry and agrochemical applications due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
- Molecular Formula : C₉H₁₂ClN₃O₃S
- Molecular Weight : 263.70 g/mol
- CAS Number : 110638-01-2
- Density : 1.484 g/cm³
- Boiling Point : 399.2°C
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound can act as an enzyme inhibitor, binding to active sites and disrupting normal enzymatic functions. This mechanism is crucial in inhibiting microbial growth and inducing apoptosis in cancer cells.
- Metabolic Disruption : In agrochemical applications, it can interfere with the metabolic pathways of pests and weeds, leading to their death.
Antimicrobial Activity
Research indicates that compounds within the thiadiazole class exhibit significant antimicrobial properties. For example, studies have shown that derivatives of thiadiazoles possess potent activity against various bacterial strains. The chloroacetate group enhances the reactivity of the compound, making it effective against resistant strains.
Antifungal Activity
The antifungal properties of this compound have been demonstrated in several studies. It has shown effectiveness against common fungal pathogens, which is particularly relevant in agricultural settings where crop protection is essential.
Anticancer Activity
Recent studies have explored the anticancer potential of this compound. For instance, in vitro assays have demonstrated that it can significantly reduce cell viability in various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 22.8 |
| SGC-7901 | 19.7 |
| SHG-44 | Data not available |
These findings suggest that the compound may induce apoptosis through mechanisms involving oxidative stress and disruption of cellular signaling pathways.
Case Studies and Research Findings
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Study on Antimicrobial Efficacy :
- A study published in a peer-reviewed journal highlighted the efficacy of thiadiazole derivatives against resistant bacterial strains, demonstrating a significant reduction in bacterial load when treated with this compound.
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Agricultural Applications :
- Research focused on agrochemical applications revealed that this compound effectively inhibited the growth of specific pests and weeds. Its mechanism involves disrupting key metabolic pathways essential for pest survival.
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Cancer Research :
- A recent investigation into the anticancer properties of thiadiazole compounds noted that this compound exhibited cytotoxic effects on cancer cells through induction of apoptosis and inhibition of cell proliferation.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other related compounds:
| Compound Name | Biological Activity |
|---|---|
| 4-Morpholin-4-yl-1,2,5-thiadiazol-3-ol | Moderate antimicrobial activity |
| 3-Chloro-4-morpholinyl-thiadiazole | Enhanced anticancer properties |
The inclusion of the chloroacetate group in its structure provides enhanced reactivity and biological activity compared to its precursors.
Q & A
Basic: What synthetic strategies are commonly employed to prepare 4-Morpholin-4-yl-1,2,5-thiadiazol-3-yl chloroacetate?
Methodological Answer:
The synthesis typically involves sequential functionalization of the 1,2,5-thiadiazole core. A plausible route includes:
Nucleophilic substitution : Introducing morpholine at the 4-position via reaction with morpholine under basic conditions (e.g., K₂CO₃ in DMF) .
Esterification : Reacting the 3-hydroxythiadiazole intermediate with chloroacetyl chloride in the presence of a coupling agent (e.g., DCC/DMAP) to form the chloroacetate ester .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (from ethanol/water) is used to isolate the product.
Critical parameters include temperature control (0–5°C during acylation to minimize side reactions) and anhydrous conditions to prevent hydrolysis of the chloroacetate group.
Advanced: How can regioselectivity challenges during substitution reactions on the thiadiazole ring be mitigated?
Methodological Answer:
Regioselectivity is influenced by electronic and steric factors. For morpholine substitution at the 4-position:
- Electronic directing : The electron-deficient thiadiazole ring directs nucleophilic attack to the 4-position, where the sulfur atom’s electron-withdrawing effect is less pronounced .
- Protecting groups : Temporary protection of the 3-position (e.g., using a trimethylsilyl group) ensures selective substitution at the 4-position .
- Kinetic vs. thermodynamic control : Lower temperatures favor kinetic products (e.g., 4-substitution), while higher temperatures may lead to isomerization.
Validation via single-crystal X-ray diffraction (as in ) is critical to confirm regiochemistry .
Basic: What analytical techniques are recommended for structural confirmation of this compound?
Methodological Answer:
A multi-technique approach is essential:
- NMR spectroscopy :
- Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and isotopic pattern (Cl atom).
- Infrared spectroscopy : Detect ester carbonyl (C=O stretch at ~1740 cm⁻¹) and thiadiazole ring vibrations (C-S/C-N at ~1250–1350 cm⁻¹).
Advanced: How can researchers address discrepancies in spectroscopic data for derivatives of this compound?
Methodological Answer:
Data contradictions often arise from:
- Conformational flexibility : Morpholine’s chair-to-chair inversion may cause splitting in NMR signals. Use variable-temperature NMR to observe dynamic effects.
- Crystallographic validation : Resolve ambiguities (e.g., bond lengths, angles) via single-crystal X-ray diffraction, as demonstrated in for a related thiazole compound .
- Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values (e.g., using Gaussian or ORCA software).
Basic: What are the key reactivity features of this compound?
Methodological Answer:
The compound exhibits three reactivity hotspots:
Chloroacetate group : Acts as a leaving group in nucleophilic substitution (e.g., with amines or thiols).
Thiadiazole ring : Susceptible to electrophilic aromatic substitution at the electron-rich 5-position.
Morpholine moiety : May participate in hydrogen bonding or act as a directing group in metal-catalyzed reactions.
Reactivity studies should optimize solvent polarity (e.g., DMF for SN2 reactions) and monitor by TLC .
Advanced: What strategies optimize yield and purity in large-scale synthesis of this compound?
Methodological Answer:
- Process intensification : Use flow chemistry to control exothermic reactions (e.g., chloroacetylation).
- In-line monitoring : Implement FTIR or Raman spectroscopy to track reaction progress and intermediates.
- Crystallization engineering : Modify solvent systems (e.g., acetone/water) to enhance crystal habit and reduce impurities.
Safety protocols from (e.g., handling chloroacetyl chloride in fume hoods) are critical for scalability .
Basic: How can the stability of this compound under varying storage conditions be assessed?
Methodological Answer:
- Accelerated stability studies : Expose samples to elevated temperatures (40–60°C) and humidity (75% RH) for 4–8 weeks.
- Analytical monitoring : Use HPLC (C18 column, acetonitrile/water gradient) to detect degradation products like free chloroacetic acid.
- Thermogravimetric analysis (TGA) : Determine decomposition onset temperature (expected >150°C for thiadiazole derivatives) .
Advanced: What mechanistic insights guide the design of derivatives with enhanced biological activity?
Methodological Answer:
- Structure-activity relationship (SAR) : Modify the chloroacetate group to vary leaving group ability (e.g., bromoacetate for faster kinetics).
- Docking studies : Target enzymes (e.g., kinases) by leveraging morpholine’s hydrogen-bonding capacity.
- Metabolic stability : Introduce fluorinated analogs to block oxidative metabolism at the morpholine ring.
’s synthesis of thiadiazole-chloroacetate hybrids suggests potential for antimicrobial or anticancer applications .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
